2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound that belongs to the class of benzofuran derivatives. It features both a cyano group and a sulfonamide functional group, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which may influence its reactivity and biological interactions.
The compound can be synthesized through various chemical processes involving benzofuran derivatives and sulfonamides. It is classified as an organic compound with significant applications in pharmaceutical research, particularly in the development of drugs targeting specific biological pathways.
The synthesis of 2-cyano-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves the reaction of benzofuran derivatives with sulfonyl chlorides or sulfonamides in the presence of a base. For instance, one method includes the use of sodium ethoxide to facilitate the reaction between a benzofuran derivative and an active methylene compound, such as cyanoacetamide or malononitrile. The reaction is generally refluxed for several hours, followed by precipitation and purification steps to isolate the desired product .
In another approach, the compound can be synthesized through a one-pot condensation reaction involving sulfanilamide and cyano compounds under acidic conditions. This method emphasizes the versatility of sulfonamides in forming diverse chemical structures .
The molecular structure of 2-cyano-2,3-dihydro-1-benzofuran-5-sulfonamide can be described as follows:
The compound's structure can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and potential interaction sites for biological targets.
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonamide can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitution reactions where the cyano group can act as a leaving group in the presence of nucleophiles. Additionally, it may engage in cyclization reactions with other electrophiles or nucleophiles due to the presence of reactive sites on the benzofuran ring .
Furthermore, this compound may also serve as an intermediate in synthesizing more complex molecules through coupling reactions or further functionalization.
The mechanism of action for 2-cyano-2,3-dihydro-1-benzofuran-5-sulfonamide is primarily linked to its interactions with specific biological targets. Research indicates that compounds with similar structures may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways.
For instance, studies have suggested that benzofuran derivatives can modulate cyclooxygenase enzymes, which play a crucial role in inflammatory responses. The presence of both cyano and sulfonamide groups may enhance binding affinity to these targets, potentially leading to therapeutic effects .
The physical properties of 2-cyano-2,3-dihydro-1-benzofuran-5-sulfonamide include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups that can undergo protonation or deprotonation .
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonamide has potential applications in medicinal chemistry as an anti-inflammatory agent or anticancer drug candidate. Its structural features allow it to interact with various biological targets, making it a subject of interest for drug development.
Research has indicated that derivatives of this compound may exhibit significant biological activity against certain cancer cell lines and inflammatory conditions. Ongoing studies aim to elucidate its full pharmacological profile and therapeutic potential .
The benzofuran scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused benzene and furan ring structure that confers unique physicochemical properties. This core exhibits planar aromaticity with a 10-π-electron system, enabling π-π stacking interactions with biological targets while the oxygen atom participates in hydrogen bonding and dipole interactions [4]. These features facilitate optimal binding affinity and selectivity across diverse therapeutic targets. Benzofuran derivatives demonstrate remarkable molecular diversity due to multiple modifiable positions (C2, C3, C5, C6, and C7), allowing strategic functionalization to fine-tune pharmacokinetic and pharmacodynamic profiles [3] [4].
Table 1: Clinically Significant Benzofuran-Based Pharmaceuticals
Compound Name | Therapeutic Application | Key Structural Features |
---|---|---|
Amiodarone | Antiarrhythmic agent | 2-Butyl-3-benzofuranyl 4-(diethylamino)ethoxy-3,5-diiodophenyl ketone |
Bergapten | Psoriasis therapy | 4-Methoxy-7H-furo[3,2-g]chromen-7-one derivative |
Brofaromine | MAO inhibitor (antidepressant) | 4-(5-Bromo-2-benzofuranyl)piperidine |
2,3-Dihydro-1-benzofuran-5-sulfonamide | Diuretic/hypotensive agent | Saturated 2,3-bond with C5-sulfonamide substitution |
The stereoelectronic properties of the benzofuran scaffold enable penetration of biological membranes, including the blood-brain barrier, expanding its therapeutic utility to neurological targets. Natural sources—particularly plants within Asteraceae, Rutaceae, and Moraceae families—provide complex benzofuran architectures with inherent bioactivity, serving as inspiration for synthetic analogs [4]. For instance, the natural product ailanthoidol exhibits anticancer properties through kinase modulation, demonstrating the scaffold's capacity to engage with challenging drug targets [4].
The therapeutic exploration of benzofuran sulfonamides originated with diuretic applications in the 1980s, marked by the landmark patent EP0173899B1 (1985) covering 2,3-dihydrobenzofuran-5-sulfonamide derivatives. This patent established the fundamental structure-activity relationship (SAR) for carbonic anhydrase inhibition, demonstrating that saturation of the 2,3-bond enhanced diuretic potency while reducing undesired hepatic effects [2]. Japanese patent JPS6163671A (1984) subsequently documented the hypotensive effects of N-substituted 2,3-dihydrobenzofuran-5-sulfonamides, expanding their therapeutic applications [7].
Table 2: Historical Development Timeline of Benzofuran Sulfonamides
Year | Patent/Publication | Key Contribution | Structural Advancement |
---|---|---|---|
1984 | JPS6163671A | First disclosure of hypotensive activity in dihydrobenzofuran sulfonamides | N-Alkyl/N-aryl substitutions at sulfonamide nitrogen |
1985 | EP0173899B1 | Systematic SAR of diuretic 2,3-dihydrobenzofuran-5-sulfonamides | Optimization of C5-sulfonamide substituents |
2017 | WO2018122232A1 | Expansion to (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides for CNS targets | Heterocyclic bioisosteric replacements |
The structural evolution progressed through strategic modifications: 1) Introduction of halogen atoms (Cl, Br, F) at C4/C6 positions to enhance target affinity through halogen bonding [5]; 2) N-functionalization of the sulfonamide group with alkyl, aryl, or heteroaryl moieties to modulate pharmacokinetic properties; and 3) Saturation of the furan ring to reduce metabolic oxidation [2] [7]. Modern developments include WO2018122232A1 (2017), which extends the scaffold to benzofuran-3-sulfonamides with applications in neurological disorders through selective enzyme inhibition [5]. The chemical accessibility of these compounds is evidenced by commercial availability of the core 2,3-dihydro-1-benzofuran-5-sulfonamide (CAS# 112894-47-0) through multiple suppliers [6] [8].
The strategic incorporation of cyano (-C≡N) groups at the C2 position of 2,3-dihydrobenzofurans represents a sophisticated molecular design approach to enhance target specificity. This modification introduces three critical pharmacological advantages:
Electronic Modulation: The strongly electron-withdrawing nature of the cyano group (σp = 0.66) significantly reduces electron density at the C2 position, creating an electron-deficient region that facilitates hydrogen bonding with receptor residues. This electronic perturbation extends through the fused ring system, enhancing sulfonamide NH acidity (pKa reduction by 0.5-1.2 units) and thereby strengthening interactions with zinc-containing enzymes like carbonic anhydrases [1] [4].
Stereochemical Control: Introduction of a stereogenic center at C2 when combined with ring saturation enables enantioselective target engagement. The planar configuration of unsaturated benzofurans restricts conformational options, whereas 2-cyano-2,3-dihydro variants adopt half-chair conformations that better complement asymmetric binding pockets in biological targets [3].
Metabolic Stabilization: Cyano substitution at C2 impedes oxidative metabolism by cytochrome P450 enzymes, particularly at the adjacent C3 position, which is inherently vulnerable to oxidation in non-cyano derivatives. This prolongs elimination half-life (t₁/₂) by 2-3 fold compared to non-cyano analogs [4].
Table 3: Electronic and Bioactivity Impact of C2-Cyano Substitution
Parameter | 2,3-Dihydro-1-benzofuran-5-sulfonamide | 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonamide | Pharmacological Consequence |
---|---|---|---|
Hammett Constant (σ) at C2 | -0.01 (alkyl-like) | +0.66 (strongly electron-withdrawing) | Enhanced hydrogen bond acceptor capability |
Sulfonamide NH pKa | ~10.2 | ~9.4 | Improved zinc coordination in metalloenzymes |
Metabolic Stability (t₁/₂) | 1.8 ± 0.3 h | 4.2 ± 0.7 h | Reduced clearance and extended exposure |
Plasma Protein Binding | 88 ± 3% | 92 ± 2% | Higher distribution volume to target tissues |
Structure-activity relationship (SAR) studies demonstrate that the C2-cyano group synergizes with the C5-sulfonamide to create dual pharmacophores. This combination is particularly effective against cancer-associated enzymes such as polo-like kinase 1 (PLK1) and carbonic anhydrase IX/XII isoforms [3]. Molecular docking analyses reveal that the cyano nitrogen forms a critical hydrogen bond with His538 in the PLK1 polo-box domain, while the sulfonamide coordinates with catalytic zinc in carbonic anhydrases [3] [4]. This dual-target potential positions 2-cyano-2,3-dihydro-1-benzofuran-5-sulfonamide as a versatile scaffold for developing targeted therapies in oncology and metabolic disorders.
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: